2,5-Dioxopyrrolidin-1-YL 2-cyanoacetate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate is a chemical compound with the CAS Number: 56657-76-2. Its molecular weight is 182.14 and its linear formula is C7H6N2O4 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropanenitrile . The InChI code is 1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2 .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.46±0.1 g/cm3 and a predicted boiling point of 336.1±44.0 °C . It has a flash point of 157.046°C and a vapor pressure of 0mmHg at 25°C .Scientific Research Applications
Synthesis of Anticonvulsant Agents
Research has focused on the synthesis of various hybrid anticonvulsant agents utilizing 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate. A study developed a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential anticonvulsants. These compounds showed promising results in preliminary pharmacological screenings (Kamiński et al., 2015). Another study synthesized piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, exhibiting broad spectra of activity in preclinical seizure models (Kamiński et al., 2016).
Enhancing Monoclonal Antibody Production
A study focused on enhancing monoclonal antibody production using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide in Chinese hamster ovary cell culture. The compound increased monoclonal antibody production and affected the galactosylation of therapeutic monoclonal antibodies (Aki et al., 2021).
Antimicrobial and Anti-Proliferative Activities
A study synthesized novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives and evaluated their antimicrobial and antitumor activities. The compounds showed significant inhibitory effects on MCF7 and HepG2 cell growth, indicating potential in medical applications (Fahim et al., 2021).
Safety And Hazards
Future Directions
There is ongoing research into the potential uses of this compound. For example, it has been used in the synthesis of substituted pyridine imidazoles as selective Janus kinase inhibitors for the treatment of autoimmune diseases and organ transplant rejection . This promising activity profile and drug-like properties make it an interesting candidate for further preclinical development .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLIBRFWDOSHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697082 | |
Record name | 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-YL 2-cyanoacetate | |
CAS RN |
56657-76-2 | |
Record name | 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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